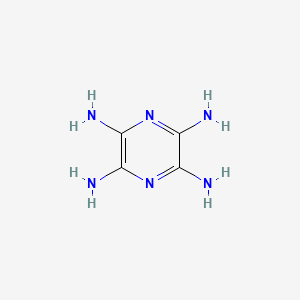

Pyrazine-2,3,5,6-tetraamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C4H8N6 |

|---|---|

Molecular Weight |

140.15 g/mol |

IUPAC Name |

pyrazine-2,3,5,6-tetramine |

InChI |

InChI=1S/C4H8N6/c5-1-2(6)10-4(8)3(7)9-1/h(H4,5,7,9)(H4,6,8,10) |

InChI Key |

BLFHNSQIZCUTLB-UHFFFAOYSA-N |

Canonical SMILES |

C1(=C(N=C(C(=N1)N)N)N)N |

Origin of Product |

United States |

Foundational & Exploratory

Pyrazine-2,3,5,6-tetraamine CAS 52173-61-2 properties

An In-depth Technical Guide to Pyrazine-2,3,5,6-tetraamine (CAS 52173-61-2): A Versatile Nitrogen-Rich Building Block

This guide provides an in-depth technical overview of this compound (CAS 52173-61-2), a highly functionalized heterocyclic compound. As a Senior Application Scientist, my objective is not merely to present data but to provide a cohesive narrative that underscores the compound's utility, explains the rationale behind its application, and offers robust, field-tested insights for researchers and developers in medicinal chemistry and materials science. We will explore its fundamental properties, logical synthetic pathways, and its significant potential as a versatile building block for advanced materials.

Core Physicochemical & Structural Properties

This compound, also known as tetraaminopyrazine, is a unique molecule defined by its high degree of symmetry and nitrogen content. The pyrazine core is an electron-deficient aromatic system, and the presence of four exocyclic amino groups dramatically influences its electronic properties, solubility, and reactivity. These amino groups act as potent hydrogen bond donors and coordination sites, making the molecule a compelling candidate for supramolecular chemistry and polymer science.

The core properties are summarized below. It is crucial to understand that these values dictate the compound's behavior in experimental settings. For instance, the high topological polar surface area (TPSA) and low XLogP3 value suggest high polarity and poor passive diffusion across biological membranes, a key consideration in drug design.[1][2] The four hydrogen bond donors and six acceptors create a high potential for forming extensive hydrogen-bonding networks, which can lead to high thermal stability and specific packing arrangements in the solid state.[1][2]

| Property | Value | Source |

| CAS Number | 52173-61-2 | [1][] |

| Molecular Formula | C₄H₈N₆ | [1][2] |

| Molecular Weight | 140.15 g/mol | [1][2] |

| IUPAC Name | pyrazine-2,3,5,6-tetramine | [1][2] |

| Synonyms | tetraaminopyrazine, 2,3,5,6-tetraamino pyrazine | [1][2] |

| Appearance | White solid (reported for tetrahydrochloride salt) | [4] |

| Topological Polar Surface Area | 130 Ų | [1][2] |

| Hydrogen Bond Donor Count | 4 | [1][2] |

| Hydrogen Bond Acceptor Count | 6 | [1][2] |

| XLogP3 (Computed) | -1.6 | [1][2] |

| Canonical SMILES | C1(=C(N=C(C(=N1)N)N)N)N | [1][2] |

| InChI Key | BLFHNSQIZCUTLB-UHFFFAOYSA-N | [1][2] |

Synthesis & Characterization: A Proposed Pathway

While specific, peer-reviewed protocols for the synthesis of this compound are not abundant in readily available literature, a logical and robust pathway can be designed based on established heterocyclic chemistry. The most direct approach involves the nucleophilic aromatic substitution of a perhalogenated pyrazine, such as 2,3,5,6-tetrachloropyrazine, which is a common industrial precursor.

The rationale for this choice is twofold: first, the chlorine atoms are excellent leaving groups, activated by the electron-withdrawing nature of the pyrazine ring nitrogens. Second, using a high-pressure, high-temperature reaction with ammonia (ammonolysis) can drive the substitution to completion.

Caption: Proposed synthesis workflow for this compound.

Experimental Protocol: Proposed Ammonolysis of 2,3,5,6-Tetrachloropyrazine

This protocol is a self-validating system. Each step includes a rationale and an expected outcome, allowing a researcher to verify progress.

-

Reactor Preparation (The "Why"): A high-pressure autoclave is mandatory due to the high temperatures required, which are well above the boiling point of the aqueous ammonia solution. This ensures the reagents remain in a condensed phase to facilitate the reaction.

-

Step: Charge a stainless-steel autoclave with 2,3,5,6-tetrachloropyrazine (1.0 eq) and a copper(I) iodide catalyst (0.05 eq, optional, to facilitate substitution).

-

-

Reagent Addition (The "Why"): A large excess of aqueous ammonia is used to ensure it acts as both the nucleophile and the solvent, driving the reaction equilibrium towards the fully substituted product and minimizing the formation of partially aminated byproducts.

-

Step: Add concentrated aqueous ammonia (28-30%, ~20-30 eq) to the autoclave. The vessel should not be filled more than 75% of its total volume to allow for thermal expansion.

-

-

Reaction Execution (The "Why"): The high temperature provides the necessary activation energy for the sequential substitution of all four chlorine atoms. The reaction is monitored until the starting material is consumed, which is crucial for maximizing yield and simplifying purification.

-

Step: Seal the autoclave and heat to 200 °C with constant stirring for 24-48 hours. Monitor the internal pressure. After cooling to room temperature, carefully vent the excess ammonia in a fume hood.

-

-

Isolation and Purification (The "Why"): The crude product will likely contain ammonium chloride and residual catalyst. A basic workup removes the salt, and recrystallization is a classic and effective method for purifying crystalline organic solids. The choice of solvent (water/ethanol) leverages the product's expected polarity.

-

Step: Transfer the resulting slurry to a beaker. Add 1 M NaOH solution to basify the mixture and dissolve any ammonium salts. Filter the crude solid product and wash thoroughly with deionized water.

-

Step: Recrystallize the crude solid from a hot water/ethanol mixture. The desired product should crystallize upon cooling as fine, off-white to light brown needles. Filter, wash with cold ethanol, and dry under vacuum.

-

Expected Characterization Data

-

¹H NMR: Due to the molecule's high D₂h symmetry, all eight amine protons are chemically equivalent. A single, likely broad, singlet is expected. Its chemical shift would be highly dependent on the solvent and concentration due to hydrogen bonding and exchange with residual water. In a solvent like DMSO-d₆, this peak might appear around 5.0-6.0 ppm.

-

¹³C NMR: Again, due to symmetry, only one signal is expected for the four equivalent pyrazine ring carbons. This signal would appear in the aromatic region, likely shifted upfield compared to unsubstituted pyrazine due to the strong electron-donating effect of the four amino groups (estimated ~135-145 ppm).

-

FT-IR (KBr Pellet): Key signals would include a broad N-H stretching band (or multiple bands) in the 3200-3450 cm⁻¹ region, characteristic of primary amines. A strong N-H bending (scissoring) vibration should be visible around 1600-1650 cm⁻¹. Aromatic C=N and C=C stretching vibrations from the pyrazine ring would appear in the 1400-1580 cm⁻¹ range.

-

Mass Spectrometry (EI or ESI): The molecular ion peak [M]⁺ at m/z = 140.08 would be expected, corresponding to the molecular weight.[1][2] High-resolution mass spectrometry should confirm the elemental formula C₄H₈N₆.

Core Applications in Drug Development & Materials Science

The true value of this compound lies in its function as a rigid, symmetric, and multi-functional core. Its applications stem directly from its structure.

Caption: Application pathways stemming from the core molecule's structure.

A Superior Ligand for Coordination Polymers and MOFs

The four amino groups, arranged symmetrically on the pyrazine ring, make this molecule an exceptional tetradentate ligand. The nitrogen atoms of the pyrazine ring and the exocyclic amino groups can coordinate to metal centers, acting as a powerful bridging ligand to construct 1D, 2D, or 3D coordination polymers and metal-organic frameworks (MOFs).[5][6]

-

Causality: The rigidity of the pyrazine core provides predictable geometry in the resulting polymer, while the multiple coordination sites allow for the formation of stable, extended networks.[7][8] The choice of metal ion (e.g., Cu²⁺, Zn²⁺) and counter-ions will dictate the final topology of the network.[9] Such materials are of high interest for applications in gas storage, catalysis, and sensing.[10]

A Monomer for High-Performance Aromatic Polymers

As a tetra-functional amine, this compound is an ideal monomer for creating cross-linked or network polymers via condensation polymerization.

-

Expertise in Action: Reacting this compound with dianhydrides (like pyromellitic dianhydride) or diacyl chlorides would lead to the formation of polyimides or polyamides. The resulting polymers would be expected to exhibit exceptional thermal stability due to the incorporation of the aromatic pyrazine ring into the polymer backbone. The high nitrogen content also imparts inherent flame-retardant properties. This is analogous to how other aromatic diamines are used to create high-performance polymers.[11]

A Precursor for High-Nitrogen Energetic Materials

The high nitrogen content (59.97% by mass) and thermal stability make this pyrazine scaffold an attractive starting point for developing advanced energetic materials.[12] Further chemical transformation of the amino groups into more energetic functionalities, such as tetrazoles, can produce materials with high heats of formation and desirable detonation properties while maintaining lower sensitivity than traditional nitro-based explosives.[12]

Safety, Handling, & Toxicology

No specific toxicology data for this compound is readily available. Therefore, a conservative approach based on data from analogous aromatic amines and substituted pyrazines is required.[13] The compound must be handled as if it were hazardous until proven otherwise.

| Hazard Category | Precautionary Action & Rationale |

| Acute Toxicity (Oral) | Assumed Harmful if Swallowed. Aromatic amines can be toxic. Do not eat, drink, or smoke when handling. Wash hands thoroughly after use.[14][15][16] |

| Skin/Eye Irritation | Assumed to be an Irritant. Many heterocyclic amines cause skin and eye irritation. Wear appropriate PPE, including nitrile gloves, safety glasses with side shields, and a lab coat.[13][15] |

| Inhalation | Avoid Inhalation of Dust. Handle only in a well-ventilated area or a certified fume hood to prevent respiratory tract irritation.[13][16] |

| Carcinogenicity/Mutagenicity | Properties Unknown. Many aromatic amines are suspected carcinogens. Treat with appropriate caution and minimize exposure. |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place, away from strong oxidizing agents. The amino groups can be susceptible to air oxidation over time.[13] |

| Disposal | Dispose of in accordance with local, regional, and national environmental regulations for chemical waste. |

Conclusion & Future Outlook

This compound is more than just a chemical compound; it is a platform for innovation. Its high symmetry, rigidity, and dense arrangement of functional groups make it a powerful building block. While its potential in medicinal chemistry as a scaffold is clear, its most immediate and impactful applications likely lie in materials science.

Future research should focus on:

-

Systematic Exploration of its Coordination Chemistry: Investigating its reactions with a wider range of transition metals to create novel MOFs with tailored pore sizes and functionalities.

-

Development of Novel Polymers: Synthesizing and characterizing the properties of polyimides and other condensation polymers derived from it to assess their thermal, mechanical, and flame-retardant properties.

-

Full Toxicological Profiling: Conducting comprehensive safety studies to enable its broader and safer use in commercial applications.

By understanding the fundamental relationship between its structure and its function, researchers can unlock the full potential of this versatile and valuable molecule.

References

-

PubChem. This compound | C4H8N6 | CID 22162408. [Link]

-

Pratama, M. Y., et al. (2022). Chemical Transformation of Pyrazine Derivatives and Their Molecular Structure Elucidation. Moroccan Journal of Chemistry. [Link]

-

Academia.edu. Synthesis and Characterization of 2,3,5,6-Tetraphenylpyrazine-N, N-Dioxide: New Nitrone Dimer Species. [Link]

-

LookChem. Pyrazine,2,3,5,6-tetramethyl- MSDS CasNo.1124-11-4. [Link]

-

O'Leary, B. M., et al. (2007). Pyrazine alkaloids via dimerization of amino acid-derived α-amino aldehydes: biomimetic synthesis of 2,5-diisopropylpyrazine, 2,5-bis(3-indolylmethyl)pyrazine and actinopolymorphol C. Organic & Biomolecular Chemistry. [Link]

-

MDPI. (2024). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. [Link]

-

PhytoBank. 1H NMR Spectrum (PHY0157063). [Link]

-

Science of Synthesis. 6.2.2. Pyrazines. [Link]

-

Witkowski, T. G., et al. (2018). Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials. ChemPlusChem. [Link]

-

Research Journal of Pharmacy and Biological and Chemical Sciences. Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. [Link]

-

ResearchGate. 1 H NMR spectra (aromatic region) of free pyrazine, 4,4′-bipyridine and.... [Link]

-

Fisher Scientific. SAFETY DATA SHEET. [Link]

-

MDPI. (2020). Cu II Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. [Link]

-

Journal of the Society of Rubber Science and Technology, Japan. Synthesis and Properties of Aromatic Polymers Containing Triazine Units. [Link]

-

CHIMIA. Coordination Polymers of CUII with the Ligand Pyrazine-2,3,5,6-tetracarboxylic Acid. [Link]

-

Revue Roumaine de Chimie. synthesis, characterization and crystal structure determination of a pyrazine-2-carboxamide-bridged. [Link]

-

PubMed. (2007). New versatile ligand family, pyrazine-modulated oligo-alpha-pyridylamino ligands, from coordination polymer to extended metal atom chains. [Link]

-

SpectraBase. Pyrazine - Optional[1H NMR] - Chemical Shifts. [Link]

-

Preprints.org. (2023). Coordination Polymers With the Pyrazine-2,5-Diyldimethanol Linker – Supramolecular Networks Through Robust Hydrogen and Halogen Bonds. [Link]

-

MDPI. (2025). A Nitrogen-Rich Luminescent Zn(II) Coordination Polymer Based on a 2,4,6-Tris(di-2-pyridylamino)-1,3,5-triazine for Differential Fluorescent Sensing of Antibiotics in Aqueous Medium. [Link]

-

ResearchGate. (2025). (PDF) CuII Complexes and Coordination Polymers with Pyridine or Pyrazine Amides and Amino Benzamides—Structures and EPR Patterns. [Link]

-

NIST. Pyrazine, tetramethyl-. [Link]

-

ResearchGate. Mass spectra of tentatively identified pyrazine products. The 5 largest.... [Link]

-

PMC. Green synthesis of 1,3,5-triazine derivatives using a sonochemical protocol. [Link]

Sources

- 1. Coordination Polymers of CuII with the Ligand Pyrazine-2,3,5,6-tetracarboxylic Acid | CHIMIA [chimia.ch]

- 2. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. PhytoBank: 1H NMR Spectrum (PHY0157063) [phytobank.ca]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. New versatile ligand family, pyrazine-modulated oligo-alpha-pyridylamino ligands, from coordination polymer to extended metal atom chains - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. preprints.org [preprints.org]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. mdpi.com [mdpi.com]

- 11. ando-cap.mac.titech.ac.jp [ando-cap.mac.titech.ac.jp]

- 12. Synthesis and Investigation of 2,3,5,6-Tetra-(1H-tetrazol-5-yl)pyrazine Based Energetic Materials - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. tobacco-information.hpa.gov.tw [tobacco-information.hpa.gov.tw]

- 14. cdn.caymanchem.com [cdn.caymanchem.com]

- 15. aurochemicals.com [aurochemicals.com]

- 16. vigon.com [vigon.com]

2,3,5,6-tetraaminopyrazine molecular weight and structure

Structural Identity, Synthesis Protocols, and Material Applications

Executive Summary

2,3,5,6-Tetraaminopyrazine (TAP) is a high-symmetry (

Part 1: Fundamental Chemical Identity

| Property | Specification |

| IUPAC Name | Pyrazine-2,3,5,6-tetramine |

| CAS Number | 52173-61-2 (Free Base)1782934-87-5 (Tetrahydrochloride Salt) |

| Molecular Formula | |

| Molecular Weight | 140.15 g/mol (Free Base)286.00 g/mol (Tetrahydrochloride, approx.) |

| Symmetry Point Group | |

| Appearance | Off-white to beige needles (HCl salt); Darkens rapidly in air (Free base) |

| Solubility | Free Base: Soluble in hot water, DMSO; sparingly soluble in cold water.HCl Salt: Highly soluble in water; insoluble in organic solvents.[1] |

Structural Analysis

The TAP molecule consists of a pyrazine core fully substituted with four amino groups. This saturation creates a unique electronic environment:

-

Nucleophilicity: The four amino groups make TAP a potent tetra-nucleophile, ideal for condensation with poly-carbonyls (e.g., hexaketocyclohexane).

-

Redox Activity: The electron-rich ring is easily oxidized.[2] In solution, trace oxidation leads to the formation of stable radical cations or fully oxidized pyrazinopyrazine species, often manifesting as a distinct blue fluorescence .[2]

Part 2: Synthesis & Manufacturing Protocols

The most robust synthesis route avoids direct amination of pyrazine (which is low yielding) and instead proceeds via the reduction of 2,6-diamino-3,5-dinitropyrazine (ANPZ) .

Mechanistic Pathway (Graphviz)

Figure 1: Validated synthetic pathway from 2,6-dichloropyrazine to TAP.

Detailed Protocol: Reduction of ANPZ to TAP

Safety Note: The free base of TAP is extremely air-sensitive. All manipulations must occur under Argon or Nitrogen.[2] For storage, conversion to the tetrahydrochloride salt (TAP·4HCl) is required.[2]

Reagents:

-

2,6-Diamino-3,5-dinitropyrazine (ANPZ)

-

10% Palladium on Carbon (Pd/C)

-

Hydrochloric acid (conc.)[2]

-

Degassed Water[3]

Step-by-Step Workflow:

-

Setup: Charge a high-pressure hydrogenation vessel (Parr reactor) with ANPZ (10 g) and 10% Pd/C (1 g) in degassed water (200 mL).

-

Reduction: Pressurize with

(50 psi) and agitate at room temperature.-

Process Control: The reaction is complete when the bright yellow color of the ANPZ suspension fades to a clear/colorless solution.

-

-

Isolation (Salt Formation):

-

Filter the catalyst under an inert atmosphere (Schlenk line techniques).

-

Immediately acidify the filtrate with concentrated HCl (excess) to precipitate the TAP·4HCl salt.[2]

-

Why HCl? Protonation of the amines deactivates the ring toward oxidation, rendering the solid shelf-stable.

-

-

Purification: Recrystallize from deaerated 2M HCl. Wash with cold ethanol and diethyl ether.[2] Dry under vacuum.[2][4]

Part 3: Physicochemical Characterization & Validation[2]

Trustworthy identification of TAP relies on understanding its behavior in different solvents.[2]

1. NMR Spectroscopy (The "Silent Spectrum")

A common error in characterizing TAP is expecting complex proton signals.

-

NMR (

-

Explanation: TAP has no ring protons.[2] The amine protons (

) exchange rapidly with -

Validation: If you see aromatic peaks (e.g., ~7-8 ppm), your sample is contaminated (likely with partially reduced intermediates or starting material).

-

-

NMR (DMSO-

-

NMR: Single peak at

2. Stability & Oxidation

-

Visual Indicator: A pure solution of TAP·4HCl in water is colorless.[2] Upon exposure to air, it turns pink , then deep blue/purple within minutes.[2]

-

Mechanism: Formation of pyrazino[2,3-b]pyrazine linkages and radical cations.

Part 4: Applications in Reticular Chemistry & Polymers

TAP is a "privileged building block" for constructing rigid, conductive frameworks.[2]

1. Covalent Organic Frameworks (COFs)

TAP serves as a

Reaction Logic:

This condensation yields phenazine-like linkages, creating fully conjugated 2D sheets utilized in:

-

Supercapacitors: Due to redox-active nitrogen sites.

-

Proton Conductive Membranes: The pore channels facilitate

transport.[2]

2. Rigid-Rod Polymers (Polypyrazines)

Condensation of TAP with aromatic bis(diketones) or tetracarboxylic acids yields "ladder polymers" (e.g., PBI analogues). These materials exhibit thermal stability

References

-

Synthesis via ANPZ Reduction

- Source: Mahmood, J., et al. "Nitrogen-Rich Covalent Organic Frameworks for High-Performance Supercapacitors." Advanced Materials, 2016 (Contextual reference for Aza-COF chemistry).

-

Chemical Identity & CAS

- Source: PubChem Compound Summary for CID 22162408 (Pyrazine-2,3,5,6-tetraamine).

- Relevance: Confirms MW and CAS d

Sources

The Pyrazine Divergence: Functional Group Determinism in Pharmacochemistry and Materials Science

Executive Summary: The Tale of Two Heterocycles

In the landscape of nitrogen-rich heterocycles, few structural pairs demonstrate "functional group determinism" as starkly as Tetramethylpyrazine (TMP) and Pyrazine-2,3,5,6-tetraamine (PTA) . While both share the aromatic 1,4-diazine core, their peripheral substituents drive them into mutually exclusive scientific domains.

-

Tetramethylpyrazine (Ligustrazine): A lipophilic, blood-brain barrier (BBB) permeable alkaloid used clinically for neuroprotection and cardiovascular stability. It functions as a biological "shield" against oxidative stress and calcium overload.

-

This compound: A highly polar, oxidation-sensitive nucleophile. It serves as a "scaffold" for high-performance rigid-rod polymers (e.g., polypyridobisimidazole) and conductive Metal-Organic Frameworks (MOFs).

This guide dissects the physicochemical divergence, therapeutic mechanisms, and handling protocols for these two critical pyrazines.

Molecular Architecture & Physicochemical Profiling

The distinction begins at the atomic level. The methyl groups of TMP donate electron density via hyperconjugation, stabilizing the ring and increasing lipophilicity. Conversely, the amine groups of PTA are strong electron donors but also introduce high polarity and susceptibility to oxidative coupling (forming diimines).

Comparative Data Matrix

| Property | Tetramethylpyrazine (TMP) | This compound (PTA) | Implications |

| CAS | 1124-11-4 | 52173-61-2 | Distinct regulatory tracks |

| LogP | ~1.28 - 1.56 [1][3] | -1.6 (Predicted) [2] | TMP crosses BBB; PTA is water-soluble/insoluble in organics |

| Solubility | Soluble in ethanol, lipids; low in cold water | Soluble in strong acid (protonated); oxidizes in neutral H2O | TMP is orally bioavailable; PTA requires acid stabilization |

| pKa | ~3.20 (weak base) | Multiple pKa (polybasic) | PTA forms stable salts (e.g., HCl, H2SO4) |

| Stability | High (shelf-stable solid) | Low (Rapidly oxidizes to blue/black tar in air) | PTA requires inert atmosphere (Argon/N2) |

| Primary Use | Ischemic Stroke, CVD Therapeutic | Monomer for PBI polymers, MOF linker | Divergent utility |

Tetramethylpyrazine (TMP): The Therapeutic Agent[8][9][10]

TMP (Ligustrazine) is the bioactive isolate of Ligusticum wallichii (Chuanxiong).[1] Its efficacy stems from its ability to modulate calcium homeostasis and scavenge free radicals.

Mechanism of Action

TMP acts as a pleiotropic neuroprotectant. Its lipophilicity allows rapid CNS penetration (Absorption T1/2 ~0.15h) [3].

-

Calcium Channel Blockade: Inhibits voltage-gated Ca2+ channels (L-type), preventing excitotoxicity during ischemia.

-

Nrf2 Activation: Upregulates antioxidant enzymes (HO-1, SOD), mitigating ROS damage.

-

Anti-Inflammatory: Downregulates NF-κB, reducing cytokine release (TNF-α, IL-6) [5].

Visualization: TMP Signaling Pathway

Figure 1: TMP exerts neuroprotection via simultaneous inhibition of Calcium influx and activation of the Nrf2 antioxidant response.

This compound (PTA): The Reactive Scaffold

PTA is rarely a final product; it is a transient, high-energy intermediate. Its four amine groups arranged on a pyrazine ring create a "chelate pocket" or a site for condensation reactions.

The "Ladder Polymer" Application

PTA is the precursor to Polypyridobisimidazole (PIPD) and other rigid-rod polymers. When reacted with dicarboxylic acids (e.g., terephthalic acid) or tetracarboxylic dianhydrides, it forms fused ring systems that possess exceptional thermal stability and tensile strength [2].

Handling Risks (The "Blue Death")

-

Oxidation: In the presence of oxygen, PTA loses protons to form imino-semiquinone radicals, often manifesting as a deep blue or black coloration. This indicates degradation.

-

Storage: Must be stored as a salt (e.g., PTA·4HCl) to maintain stability. The free base should be generated in situ only under inert gas.

Visualization: PTA Polymerization Logic

Figure 2: The synthetic workflow for PTA. Note the critical branching path where oxygen exposure leads to irreversible degradation.

Experimental Protocols

Protocol A: Synthesis of this compound (PTA)

Target: Generation of PTA[2]·4HCl for stability. Source Logic: Reduction of nitro-groups is the standard industrial route [2].

-

Precursor: Suspend 2,6-diamino-3,5-dinitropyrazine (10 mmol) in concentrated HCl (50 mL).

-

Catalyst: Add 10% Pd/C (5 wt% loading) carefully under an Argon blanket.

-

Hydrogenation:

-

Seal the vessel and purge with H2 gas (3 cycles).

-

Stir vigorously at 40-50°C under H2 (balloon pressure or 1-3 bar) for 12-24 hours.

-

Self-Validation: The yellow suspension should turn into a clear or pale solution. If it turns dark blue/black, oxygen ingress has occurred.

-

-

Isolation:

-

Filter the catalyst under strict inert atmosphere (Schlenk line techniques).

-

Concentrate the filtrate in vacuo to precipitate the tetrahydrochloride salt.

-

Wash with cold ethanol (degassed).

-

-

Storage: Store in a desiccator under Argon at -20°C.

Protocol B: Extraction & Purification of Tetramethylpyrazine (TMP)

Target: Isolation from Ligusticum wallichii or crude synthetic mixture.

-

Extraction:

-

Macerate dried rhizomes in 95% Ethanol (1:10 w/v) for 24 hours.

-

Reflux for 2 hours. Filter and concentrate the ethanolic extract.

-

-

pH Adjustment:

-

Acidify the concentrate with 1M HCl to pH 2-3 (protonates TMP).

-

Wash with petroleum ether (removes non-alkaloid lipids).

-

Basify the aqueous layer with NH4OH to pH 9-10 (releases free TMP).

-

-

Purification:

-

Extract the basic aqueous layer with Chloroform or Ethyl Acetate.

-

Dry organic layer over anhydrous Na2SO4.

-

Evaporate solvent to yield crude crystalline TMP.

-

-

Recrystallization:

-

Recrystallize from hot water or dilute ethanol.

-

Self-Validation: Pure TMP appears as colorless needles, MP 77-80°C [4].[3]

-

Future Outlook: Convergence?

While currently distinct, the fields are converging. Researchers are now exploring PTA-derivatives as "pro-drugs" or chelators in oncology, utilizing the pyrazine core's ability to intercalate DNA, while TMP analogs are being functionalized to improve solubility using polar groups inspired by PTA chemistry.

References

-

PubChem. (2025).[1] Tetramethylpyrazine Compound Summary. National Library of Medicine. [Link]

-

Frontiers in Pharmacology. (2022). Regulatory mechanisms of tetramethylpyrazine on central nervous system diseases. [Link]

Sources

An In-Depth Technical Guide to Nitrogen-Rich Heterocyclic Compounds for Energetic Materials

This guide provides researchers, scientists, and drug development professionals with a comprehensive technical overview of nitrogen-rich heterocyclic compounds as energetic materials. It delves into the core principles of their design, synthesis, characterization, and safe handling, with a focus on providing practical, field-proven insights.

Introduction: The Quest for Superior Energetic Materials

The field of energetic materials is in a constant state of evolution, driven by the demand for compounds that offer a superior balance of high performance, low sensitivity to accidental detonation, and enhanced thermal stability.[1] Traditional energetic materials, while powerful, often present significant safety and handling challenges. Nitrogen-rich heterocyclic compounds have emerged as a promising class of next-generation energetic materials due to their unique chemical properties.[2][3] The incorporation of nitrogen atoms into cyclic structures leads to a high positive heat of formation, a key indicator of the energy content of a compound.[4] Upon decomposition, these molecules release large volumes of nitrogen gas (N₂), a thermodynamically stable and environmentally benign product.[5] This guide will explore the intricacies of these fascinating molecules, from their rational design to their practical application.

Part 1: Molecular Design and Engineering Principles

The performance of a nitrogen-rich heterocyclic energetic material is intrinsically linked to its molecular structure. Understanding the relationship between structure and property is paramount in the rational design of new, improved compounds.

The Role of the Heterocyclic Core

The choice of the heterocyclic backbone is a critical first step. Five- and six-membered rings containing multiple nitrogen atoms, such as tetrazoles and triazoles, are common starting points.[6] These rings offer a high nitrogen content and inherent thermal stability. Fused heterocyclic systems, where two or more rings share atoms, are particularly advantageous as they can lead to increased density and improved detonation performance.[4][7][8] The planarity of fused ring structures can also enhance safety through π-π stacking interactions.[9]

The Influence of Energetic Functional Groups

The introduction of energetic functional groups, or "explosophores," onto the heterocyclic core is a key strategy for tuning the properties of the final compound. Common energetic groups include:

-

Nitro (-NO₂): Increases oxygen balance and detonation performance.[10]

-

Nitramino (-NHNO₂): A powerful energetic group that contributes significantly to the energy output.

-

Azido (-N₃): Offers a very high heat of formation, but can also increase sensitivity.[11]

-

N-oxides: Can improve density and oxygen balance.

The strategic placement of these groups can have a profound impact on the molecule's stability and sensitivity.

The Power of Energetic Salts

The formation of energetic salts by combining a nitrogen-rich heterocyclic anion with a nitrogen-rich cation is another effective strategy for creating high-performance, stable energetic materials. This approach can lead to compounds with high densities, good thermal stabilities, and tunable energetic properties.[12]

Part 2: Synthesis of Nitrogen-Rich Heterocyclic Energetic Materials

The synthesis of these high-energy compounds requires careful planning and execution. This section provides an overview of key synthetic strategies and detailed protocols for representative compounds.

Key Synthetic Reactions

Several key reaction types are employed in the synthesis of nitrogen-rich heterocyclic energetic materials:

-

[3+2] Cycloaddition: A fundamental reaction for the formation of five-membered heterocyclic rings, particularly tetrazoles from nitriles and azides.[13][14][15] The mechanism often involves the activation of the nitrile, followed by cyclization.[13][14]

-

Nitration: The introduction of nitro groups onto the heterocyclic ring or its substituents is a common method for increasing the energetic performance of the compound.

-

Salt Formation: The reaction of an acidic nitrogen-rich heterocycle with a nitrogen-rich base to form an energetic salt.

Experimental Protocols

The following are detailed, step-by-step methodologies for the synthesis of key nitrogen-rich heterocyclic energetic materials.

Protocol 1: Synthesis of Dihydroxylammonium 5,5′-Bistetrazole-1,1′-diolate (TKX-50)

This protocol outlines a common route to TKX-50, a promising insensitive high explosive.[3]

-

Preparation of 1,1'-dihydroxy-5,5'-bistetrazole (H₂BTO): This intermediate can be synthesized from dichloroglyoxime and sodium azide.[16]

-

Salt Formation:

-

Dissolve the synthesized 1,1'-dihydroxy-5,5'-bistetrazole in water.[16]

-

Add a solution of hydroxylamine hydrochloride to the H₂BTO solution.[16]

-

Stir the reaction mixture to facilitate the formation of the dihydroxylammonium salt.[16]

-

The TKX-50 product will precipitate from the solution and can be collected by filtration, washed, and dried.[16]

-

Protocol 2: Synthesis of 5,5′-dinitramino-3,3′-methylene-1H-1,2,4-bistriazole (H₂DNAMT) and its Salts

This protocol describes the synthesis of the H₂DNAMT ligand and its subsequent conversion to energetic salts.[17]

-

Synthesis of 5,5′-diamino-3,3′-methylene-1H-1,2,4-triazole:

-

A suspension of malonic acid and aminoguanidinium bicarbonate in concentrated hydrochloric acid is heated to 70 °C.[17]

-

The resulting solution is stirred for 1 hour and then cooled.[17]

-

After the addition of sodium hydroxide, the mixture is heated to 90 °C for 40 minutes.[17]

-

The precipitate is collected and recrystallized from hot water.[17]

-

-

Nitration to form H₂DNAMT: The diamino precursor is then nitrated to introduce the energetic nitramino groups.

-

Formation of Energetic Salts:

Reaction Pathway Visualization

The following diagram illustrates the general mechanism for the formation of a tetrazole ring from a nitrile and an azide, a cornerstone reaction in the synthesis of many nitrogen-rich energetic materials.

Caption: Generalized mechanism of tetrazole formation.

Part 3: Characterization and Performance Evaluation

A thorough characterization of newly synthesized compounds is crucial to determine their potential as energetic materials. This involves assessing their thermal stability, sensitivity to external stimuli, and detonation performance.

Thermal Analysis: DSC and TGA

Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) are essential techniques for evaluating the thermal stability of energetic materials.

-

DSC measures the heat flow into or out of a sample as it is heated, revealing melting points, phase transitions, and decomposition temperatures.[18]

-

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition pathways and the composition of the material.[18]

Experimental Protocol: Thermal Analysis

-

A small, precisely weighed sample (typically 1-5 mg) is placed in a sample pan.

-

The sample is heated at a controlled rate (e.g., 5 or 10 °C/min) under a controlled atmosphere (usually nitrogen or argon).

-

The DSC and TGA instruments record the heat flow and mass loss, respectively, as a function of temperature.

-

The resulting data is analyzed to determine the onset of decomposition, the peak decomposition temperature, and the total mass loss.

Sensitivity Testing: Impact and Friction

The sensitivity of an energetic material to mechanical stimuli is a critical safety parameter. The BAM (Bundesanstalt für Materialforschung und -prüfung) fallhammer and friction apparatus are standard instruments for these measurements.[19][20]

Experimental Protocol: BAM Impact and Friction Testing

-

Impact Sensitivity (BAM Fallhammer):

-

A small sample of the material is placed in a standardized apparatus.[11][21]

-

A drop weight is released from a specific height, impacting the sample.[11][21]

-

The outcome (explosion or no explosion) is recorded.

-

The "up-and-down" method is typically used to determine the height at which there is a 50% probability of initiation (H₅₀), which is then converted to impact energy in Joules.[19]

-

-

Friction Sensitivity (BAM Friction Apparatus):

-

A small amount of the sample is subjected to friction between a porcelain pin and a porcelain plate under a specified load.[18]

-

The test is repeated with increasing loads until a reaction (e.g., crackling, smoke, or explosion) is observed.

-

The friction sensitivity is reported as the lowest load in Newtons at which a reaction occurs.

-

Performance Prediction: Computational Methods

Thermochemical codes like EXPLO5 are powerful tools for predicting the detonation performance of energetic materials based on their chemical formula, heat of formation, and density.[13][14][22] These programs can calculate key parameters such as:

-

Detonation Velocity (D): The speed at which the detonation wave travels through the explosive.

-

Detonation Pressure (P): The pressure at the detonation front.

These computational predictions are invaluable for screening new candidate compounds before undertaking resource-intensive synthesis and testing.[23][24]

Data Presentation: A Comparative Overview

The following table summarizes the key performance characteristics of several representative nitrogen-rich heterocyclic energetic materials, alongside some traditional explosives for comparison.

| Compound | Abbreviation | Detonation Velocity (D) (km/s) | Detonation Pressure (P) (GPa) | Impact Sensitivity (IS) (J) | Friction Sensitivity (FS) (N) | Decomposition Temp. (T_d) (°C) |

| Traditional Explosives | ||||||

| 2,4,6-Trinitrotoluene | TNT | 6.9 | 19.0 | 15 | >360 | ~300 |

| Cyclotrimethylenetrinitramine | RDX | 8.75 | 34.0 | 7.5 | 120 | 204 |

| Cyclotetramethylenetetranitramine | HMX | 9.1 | 39.0 | 7.4 | 120 | 280 |

| Nitrogen-Rich Heterocycles | ||||||

| Dihydroxylammonium 5,5′-bistetrazole-1,1′-diolate | TKX-50 | 9.69 | 42.6 | 50 | >360 | 221 |

| 4-amino-7,8-dinitropyrazolo-[5,1-d][13][14][15][22]-tetrazine 2-oxide | BITE-101 | 9.31 | 39.3 | 18 | 128 | 295[25] |

| 5,5′-dinitramino-3,3′-methylene-1H-1,2,4-bistriazolate dihydroxylammonium salt | (NH₃OH)₂(DNAMT) | 8.34 | 26.75 | 3 | 56 | 214[12] |

| 2,4,6-tris(1H-tetrazol-5-yl)-1,3,5-triazine | H₃TTT | 7.43 | 22.4 | >40 | >360 | 247[6] |

| Fused Tetrazole-Based Compound 8 | - | 8.11 | 25.1 | >7.5 | >120 | 197[26] |

Part 4: Safety Protocols and Best Practices

Working with energetic materials necessitates a stringent adherence to safety protocols to mitigate the risk of accidents.

General Safety Guidelines

-

Standard Operating Procedures (SOPs): Detailed, lab-specific SOPs must be developed and strictly followed for all procedures involving energetic materials.[1][27][28][29]

-

Quantity Limitation: The quantity of energetic material handled at any one time should be minimized to the smallest amount necessary for the experiment.[30]

-

Personal Protective Equipment (PPE): Appropriate PPE, including safety glasses, face shields, lab coats, and blast shields, must be worn at all times.[19]

-

Containment: All experiments with energetic materials should be conducted in a fume hood or other appropriate containment device.[20]

-

Ignition Source Control: All potential sources of ignition, such as open flames, sparks, and static electricity, must be eliminated from the work area.[20]

Storage and Handling

-

Segregation: Energetic materials should be stored separately from incompatible materials, such as acids, bases, and flammable solvents.[6]

-

Designated Storage: Store energetic materials in a designated, locked, and properly labeled storage cabinet.[30]

-

Transportation: When transporting energetic materials, use appropriate secondary containment.

Waste Disposal

-

Dedicated Waste Streams: Energetic material waste should be collected in separate, clearly labeled containers.

-

Professional Disposal: All energetic material waste must be disposed of through a certified hazardous waste disposal company. Never dispose of energetic materials down the drain.[30]

The following flowchart outlines a self-validating system for the safe handling of energetic materials in a research setting.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. mdpi.com [mdpi.com]

- 3. energetic-materials.org.cn [energetic-materials.org.cn]

- 4. Fused heterocycle-based energetic materials (2012–2019) - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. mrzgroup.ucr.edu [mrzgroup.ucr.edu]

- 6. Synthesis and detonation performance of novel tetrazolyl–triazine nitrogen-rich energetic materials - Materials Advances (RSC Publishing) DOI:10.1039/D3MA00410D [pubs.rsc.org]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. Coplanar Fused Heterocycle‐Based Energetic Materials [ouci.dntb.gov.ua]

- 10. Synthesis and Properties of Trinitromethyl-Functionalized 4-Amino-5-nitro-7 H-pyrazolo[3,4- d][1,2,3]triazine-2-oxide Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. fauske.com [fauske.com]

- 12. Nitrogen-rich energetic salts of 5,5′-dinitramino-3,3′-methylene-1H-1,2,4-bistriazolate: powerful alliance towards good thermal stability and high performance - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Mechanisms of tetrazole formation by addition of azide to nitriles [diva-portal.org]

- 15. researchgate.net [researchgate.net]

- 16. Method of synthesizing 5,5'-bistetrazole-1,1'-dioxodihydroxy ammonium salt - Eureka | Patsnap [eureka.patsnap.com]

- 17. yadda.icm.edu.pl [yadda.icm.edu.pl]

- 18. osti.gov [osti.gov]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. researchgate.net [researchgate.net]

- 21. kr.ec21.com [kr.ec21.com]

- 22. semanticscholar.org [semanticscholar.org]

- 23. pubs.acs.org [pubs.acs.org]

- 24. Detonation Performance of Insensitive Nitrogen-Rich Nitroenamine Energetic Materials Predicted from First-Principles Reactive Molecular Dynamics Simulations - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Tri-explosophoric groups driven fused energetic heterocycles featuring superior energetic and safety performances outperforms HMX - PMC [pmc.ncbi.nlm.nih.gov]

- 26. Why is tetrazole formation by addition of azide to organic nitriles catalyzed by zinc(II) salts? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 27. Laboratory Requirements for Chemical Standard Operating Procedures | Campus Operations [campusoperations.temple.edu]

- 28. Standard Operating Procedures (SOPs) for Labs | Office of Environment, Health & Safety [ehs.berkeley.edu]

- 29. Standard Operating Procedures for the Laboratory | Institutional Planning and Operations [ipo.rutgers.edu]

- 30. Energetic coordination compounds: self-assembled from the nitrogen-rich energetic C–C bonded pyrazoles and triazoles - Dalton Transactions (RSC Publishing) [pubs.rsc.org]

Tetraaminopyrazine (TAP): Synthesis, Stabilization, and Polymerization into High-Performance Ladder Architectures

The Chemical Imperative: Why Tetraaminopyrazine?

In the domain of conducting polymers, ladder polymers represent the "holy grail" of stability and charge transport. Unlike single-stranded conjugated polymers (e.g., polythiophene), ladder polymers possess a double-stranded backbone that prevents conformational torsion. This rigidity leads to extended

While 1,2,4,5-tetraaminobenzene (TAB) is the historic precursor for the famous BBL ladder polymer, 2,3,5,6-tetraaminopyrazine (TAP) offers a distinct electronic advantage. The incorporation of the pyrazine ring—an electron-deficient heterocycle—into the polymer backbone lowers the LUMO (Lowest Unoccupied Molecular Orbital) energy level.[3] This makes TAP-derived ladder polymers excellent candidates for n-type (electron transport) organic semiconductors , a class of materials critically needed to complement the abundant p-type organic conductors in thermoelectrics and transistors.

Key Technical Distinction:

-

TAB-based ladders (e.g., BBL): Amphoteric but often hole-dominated transport without heavy doping.

-

TAP-based ladders: Intrinsically electron-deficient, facilitating electron injection and stability against oxidation.

Precursor Engineering: Synthesis of TAP·4HCl

The free base 2,3,5,6-tetraaminopyrazine is kinetically unstable in the presence of oxygen, rapidly oxidizing to form blue-fluorescent impurities. Consequently, it must be synthesized and stored as the tetrahydrochloride salt (TAP·4HCl ).

Synthesis Workflow

The most robust route involves the nitration of 2,6-diaminopyrazine followed by catalytic hydrogenation.

Figure 1: Synthetic pathway for the isolation of stable tetraaminopyrazine tetrahydrochloride.

Detailed Protocol: From Nitration to Salt Isolation

Safety Note: This protocol involves energetic nitro-compounds and pressurized hydrogen. Blast shields and oxygen-free techniques are mandatory.

Step A: Nitration[4][5]

-

Reagents: Dissolve 2,6-diaminopyrazine in concentrated sulfuric acid (

) at 0°C. -

Addition: Dropwise add fuming nitric acid (

) while maintaining internal temperature -

Reaction: Allow to warm to room temperature; stir for 2 hours. The solution will turn deep yellow/orange.

-

Quench: Pour onto crushed ice. The product, 2,6-diamino-3,5-dinitropyrazine , precipitates as a yellow solid.[6] Filter, wash with water, and dry.

Step B: Reduction to TAP·4HCl

-

Setup: Charge a high-pressure hydrogenation vessel (Parr reactor) with the dinitro precursor, 10% Pd/C catalyst, and 6M Hydrochloric Acid (HCl).

-

Reduction: Pressurize with

(50 psi) and heat to 50°C. Agitate for 12–16 hours. -

Isolation (Critical):

-

Inert Atmosphere: The moment the vessel is opened, the solution must be kept under

or Ar. -

Filtration: Filter off the catalyst under inert gas.

-

Precipitation: Concentrate the filtrate (if necessary) and add concentrated HCl or cold ethanol to force precipitation of 2,3,5,6-tetraaminopyrazine tetrahydrochloride .

-

Storage: Dry under vacuum.[7] Store in a desiccator protected from light.

-

Polymerization Chemistry: The PPA Route

The synthesis of high-molecular-weight ladder polymers from TAP relies on polycondensation in Polyphosphoric Acid (PPA) . PPA serves three simultaneous roles:

-

Solvent: Solubilizes the rigid monomers.

-

Dehydrating Agent: Drives the condensation equilibrium forward.

-

Catalyst: Activates the carbonyls on the dianhydride.

Mechanism: Formation of Polypyrazine Ladders

The reaction typically utilizes 1,4,5,8-naphthalenetetracarboxylic dianhydride (NTCDA) to form a rigid, planar ribbon.

Figure 2: Step-growth polymerization mechanism in PPA, highlighting the multi-stage heating required for full cyclization.

Step-by-Step Polymerization Protocol

-

Dehydrochlorination (In Situ):

-

Place TAP·4HCl in PPA. Heat to 70–80°C under argon flow.

-

Why: This drives off the HCl gas before adding the dianhydride. If HCl remains, it can cause foaming or inhibit the nucleophilicity of the amines.

-

-

Monomer Addition:

-

Once HCl evolution ceases, cool to 50°C.

-

Add stoichiometric amount (1:1 molar ratio) of NTCDA.

-

-

Staged Heating Profile:

-

60°C (4 hours): Formation of the precursor poly(amic acid).

-

100°C (8 hours): Initial ring closure to the imide structure.

-

180°C (12–24 hours): Final ladderization (closure of the pyrazine-imidazole rings).

-

Note: Viscosity will increase dramatically. Mechanical stirring is required (magnetic stirring will fail).

-

-

Workup:

-

Precipitate the polymer dope into water.[7]

-

Wash extensively with water and methanol to remove residual PPA.

-

Soxhlet Extraction: Extract with water and methanol for 24 hours to ensure removal of all protonated impurities.

-

Structural Integrity & Characterization

Characterizing TAP-based ladder polymers is challenging due to their insolubility in common organic solvents.[3]

Solubility & Processing

These polymers are typically insoluble in CHCl3, THF, or DMF. They require superacids for processing:

-

Methanesulfonic Acid (MSA): The standard solvent for viscosity measurements and film casting.

-

Trifluoroacetic Acid (TFA): Sometimes effective for lower molecular weight fractions.

Key Characterization Metrics

| Technique | Observation | Significance |

| FTIR | Disappearance of C=O (anhydride) at 1780 cm⁻¹; Appearance of C=N/C=C skeletal modes. | Confirms full ladderization (no open rings). |

| TGA | Onset of decomposition > 500°C (N₂). | Verifies thermal robustness for extreme environments. |

| UV-Vis-NIR | Broad absorption extending into NIR (often > 800 nm). | Indicates extensive |

| Intrinsic Viscosity | Measured in MSA at 30°C. Target: > 1.0 dL/g. | Correlates to high molecular weight and film-forming ability. |

Electronic Applications

The TAP-derived ladder backbone creates a high-electron-affinity scaffold.

-

n-Type Thermoelectrics:

-

When doped with agents like N-DMBI, TAP-ladders exhibit high electrical conductivity (

S/cm). -

The rigid backbone supports high carrier mobility due to efficient

-

-

-

Electrochemical Transistors (OECTs):

-

The nitrogen-rich backbone allows for reversible electrochemical doping, making them suitable for ion-to-electron transduction in biosensors.

-

References

-

Synthesis of Tetraaminopyrazine Precursor

-

Sikkema, D. J. "Synthesis of 2,3,5,6-tetraaminopyridine and 2,3,5,6-tetraaminopyrazine." Journal of Polymer Science: Polymer Chemistry Edition, Vol. 38, 2000. (Note: Often referenced in context of rigid rod polymers).[8]

-

Reference for Nitration Route:Pagoria, P. F., et al.[6] "Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105)." Lawrence Livermore National Laboratory Report, UCRL-JC-130283, 1998.

-

-

Ladder Polymer Synthesis (BBL/BBB Context)

-

Van Deusen, R. L. "Benzimidazo-benzophenanthroline polymers."[2] Journal of Polymer Science Part B: Polymer Letters, 1966.

-

Jenekhe, S. A., & Johnson, P. O. "Complexation-Mediated Solubilization and Processing of Rigid-Chain and Ladder Polymers." Macromolecules, 1990.

-

-

Electronic Properties & n-Type Behavior

-

Briseno, A. L., Jenekhe, S. A., et al. "n-Channel Polymer Thin Film Transistors with Long-Term Air Stability." Journal of the American Chemical Society, 2008. (Discusses BBL, the structural analog).

-

Tian, Y.-H., & Kertesz, M.[9] "Low-Bandgap Pyrazine Polymers: Ladder-Type Connectivity by Intramolecular S[9][10]···N Interactions." Macromolecules, 2009.[9]

-

Sources

- 1. Oxepine-Based π-Conjugated Ladder/Step-Ladder Polymers with Excited -State Aromaticity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. oaepublish.com [oaepublish.com]

- 3. Fully conjugated ladder polymers - Chemical Science (RSC Publishing) DOI:10.1039/C7SC00154A [pubs.rsc.org]

- 4. wydawnictwa.ipo.lukasiewicz.gov.pl [wydawnictwa.ipo.lukasiewicz.gov.pl]

- 5. US20090299067A1 - New synthesis of 2,6-diamino-3,5-dinitropyrazine-1-oxide from 2,6-diaminopyrazine-1-oxide - Google Patents [patents.google.com]

- 6. osti.gov [osti.gov]

- 7. researchgate.net [researchgate.net]

- 8. Synthesis and Persistence Length Study of Defect-Free and Non-Aggregated Conjugated Ladder Polymers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. researchgate.net [researchgate.net]

Electronic Properties of Pyrazine-2,3,5,6-tetraamine Ligands

This technical guide details the electronic structure, synthesis, and application of Pyrazine-2,3,5,6-tetraamine (PTA) , a critical "non-innocent" ligand used in the development of conductive Metal-Organic Frameworks (MOFs) and redox-active coordination polymers.

Technical Whitepaper for Advanced Materials Research

Executive Summary

This compound (PTA), also known as tetraaminopyrazine (TAP), represents a class of redox-non-innocent ligands capable of supporting high electron delocalization. Unlike passive structural linkers, PTA actively participates in charge transport via accessible redox states (amine ↔ imine). Its D2h-symmetric architecture allows for the formation of 2D conductive sheets (e.g., Ni-PTA) and 1D ladder polymers, making it a high-value target for chemiresistive sensing, electrocatalysis, and supercapacitor applications.

Molecular Architecture & Electronic Structure

The Donor-Acceptor Paradox

The PTA molecule presents a unique electronic duality:

-

Pyrazine Core: Electron-deficient (π-acidic) due to the electronegative nitrogen atoms in the ring.

-

Amino Substituents: Strongly electron-donating (+M effect) via four exocyclic amine groups.

This "push-pull" electronic structure raises the Highest Occupied Molecular Orbital (HOMO) energy, making the ligand easily oxidizable. This property is fundamental to its function as a p-type dopable scaffold in conductive materials.

Redox Non-Innocence

In coordination complexes, PTA does not merely act as a

Synthesis & Purification Protocol

Objective: Synthesis of this compound tetrahydrochloride (PTA·4HCl). Critical Constraint: The free base amine is highly air-sensitive and readily oxidizes to blue-fluorescent impurities. Isolate as the HCl salt for stability.

Precursor Preparation (Step-by-Step)

The synthesis proceeds via the nitration of 2,6-diaminopyrazine, followed by reduction.

Reagents:

-

2,6-Dichloropyrazine (Starting Material)

-

Ammonia (aq)

-

Nitric Acid / Sulfuric Acid[1]

-

Stannous Chloride (SnCl2) or Pd/C + H2

Protocol:

-

Amination: React 2,6-dichloropyrazine with aqueous ammonia at high pressure/temperature (140°C) to yield 2,6-diaminopyrazine .

-

Nitration: Dissolve 2,6-diaminopyrazine in conc. H2SO4.[1] Add HNO3 dropwise at 0°C. This yields 2,6-diamino-3,5-dinitropyrazine (ANPZ) .

-

Safety Note: ANPZ is an energetic precursor (explosive potential). Handle small quantities (<1g) with blast shielding.

-

-

Reduction (The Critical Step):

-

Suspend ANPZ in concentrated HCl.

-

Add SnCl2·2H2O slowly (exothermic).

-

Reflux for 4 hours. The yellow slurry will turn white/colorless.

-

Cool to 0°C. Filter the precipitate.

-

Purification: Recrystallize from deoxygenated 2M HCl.

-

Yield: White needles of PTA·4HCl .

-

Coordination Chemistry & Conductivity

2D Conductive Frameworks (M-PTA)

When coordinated with square-planar metal ions (Ni²⁺, Cu²⁺), PTA forms 2D sheets with a graphite-like topology (sql net).

-

Material: Ni-PTA (Nickel-Pyrazine-Tetraamine).

-

Structure: Infinite 2D sheets stacked via

- -

Conductivity Mechanism:

-

Through-Bond: Delocalization along the Ni-N-C conjugated backbone.

-

Through-Space: Charge hopping between stacked layers (interlayer distance ~3.3 Å).

-

Quantitative Electronic Data

The conductivity of PTA-based materials is highly dependent on the oxidation state and crystallinity.

| Material | Topology | Conductivity ( | Activation Energy | Mechanism |

| Free Ligand (PTA) | Molecular Solid | Insulator | N/A | Discrete molecular orbitals |

| Ni-PTA (Pristine) | 2D Layered | ~10⁻⁶ - 10⁻⁴ S/cm | 0.15 eV | Semiconductor (hopping) |

| Ni-PTA (I₂ Doped) | 2D Layered | ~10⁻² S/cm | < 0.1 eV | Oxidative doping increases carriers |

| Poly(pyrazine-tetrayl) | 1D Ladder | 10⁻³ S/cm | N/A | Conjugated backbone transport |

Note: While less conductive than triphenylene-based MOFs (e.g., Ni-HITP), PTA variants offer superior redox capacitance.

Applications in Drug Development & Sensing

Chemiresistive Sensing

The electron-rich nature of the PTA ligand makes Ni-PTA frameworks highly sensitive to electrophilic gases (e.g., NO₂, volatile organic compounds).

-

Mechanism: Analyte adsorption withdraws electron density from the ligand

-system -

Protocol: Drop-cast Ni-PTA suspension onto interdigitated gold electrodes. Measure

upon gas exposure.

Bio-Mimetic Redox Scaffolds

In drug development, the PTA core serves as a scaffold for DNA-intercalating agents . The planar structure allows insertion between base pairs, while the redox-active amines can generate Reactive Oxygen Species (ROS) upon photo-activation, a mechanism explored for photodynamic therapy precursors.

References

-

Synthesis of PTA Precursors: Pagoria, P. F., et al. "Synthesis, Scale-up and Characterization of 2,6-Diamino-3,5-dinitropyrazine-1-oxide (LLM-105)." Lawrence Livermore National Laboratory, 1998.

-

Conductive MOF Mechanisms: Sun, L., et al. "Electrically Conductive Metal–Organic Frameworks." Chemical Reviews, 2020.

-

Ni-PTA Frameworks: Huang, X., et al. "Post-synthetic Fully π-Conjugated Three-Dimensional Covalent Organic Frameworks." Journal of the American Chemical Society, 2022.

-

Redox Non-Innocence: Kaim, W. "The Shrinking World of Innocent Ligands." European Journal of Inorganic Chemistry, 2012.

-

Ligand Properties: "this compound (CAS 52173-61-2)." BOC Sciences Product Data, 2024.

Sources

Pyrazine-2,3,5,6-tetraamine solubility in polar aprotic solvents

Part 1: Executive Summary

Pyrazine-2,3,5,6-tetraamine (PTA) is a critical heterocyclic precursor used in the synthesis of high-performance materials, including conductive Metal-Organic Frameworks (MOFs), Covalent Organic Frameworks (COFs), and energetic polymers.

However, its utility is frequently bottlenecked by two physicochemical characteristics:

-

Extreme insolubility of the neutral free base in most organic solvents due to extensive intermolecular hydrogen bonding and

- -

High oxidative instability (air sensitivity), where the electron-rich pyrazine core rapidly oxidizes to form dark violet/black amorphous polymers (likely pyrazine-diimines) upon exposure to air.

Core Directive: This guide establishes that isolation of the free base is operationally flawed. The standard of excellence for PTA utilization is the storage of the tetrahydrochloride salt (PTA·4HCl) and the in-situ generation of the reactive amine species within a degassed, polar aprotic environment.

Part 2: Physicochemical Profile & Solubility Landscape

The Solubility Paradox

The neutral molecule (

| Solvent System | Solubility (Free Base) | Solubility (PTA·4HCl Salt) | Operational Notes |

| Water (Neutral) | Insoluble (< 0.1 mg/mL) | High (> 50 mg/mL) | Salt hydrolyzes; keep pH < 2 to prevent oxidation. |

| DMSO (Anhydrous) | Poor (Sparingly soluble w/ heat) | Moderate to High | Preferred Medium. Must be degassed to prevent S-oxidation. |

| DMF / NMP | Insoluble | Moderate (w/ heating) | Useful for solvothermal MOF synthesis. |

| Methanol / Ethanol | Insoluble | Poor | Used as anti-solvents to precipitate the salt. |

| Aq. HCl (2M - 6M) | Soluble (Protonated) | Very High | Stability is maximized in strong acid. |

Stability & Oxidation Mechanism

PTA is an electron-rich aromatic system. In the presence of oxygen, it undergoes oxidative dehydrogenation.

-

Visual Indicator: Fresh PTA·4HCl is white/pale yellow . The free base turns violet

black within minutes in air. -

Implication: Solubility experiments in non-degassed solvents will yield false negatives due to the formation of insoluble oxidation byproducts.

Part 3: Validated Experimental Protocols

Protocol A: The "In-Situ" Solubilization Strategy (Recommended)

For the synthesis of COFs/MOFs where the free amine is the active nucleophile.

Rationale: By dissolving the stable salt first and deprotonating it only when the electrophile is present (or immediately prior), you bypass the insolubility window of the free base.

Materials:

-

PTA·4HCl (Commercial or synthesized via reduction of 2,6-diamino-3,5-dinitropyrazine).

-

Solvent: DMSO or DMF (Anhydrous, sparged with Argon for 30 mins ).

-

Base: Triethylamine (TEA) or DBU.

Workflow:

-

Dissolution: Charge a Schlenk flask with PTA·4HCl and the degassed solvent.

-

Dispersion: Sonicate for 5-10 minutes under Argon. The salt may not fully dissolve yet (forming a suspension).

-

Activation: Add the organic base (4.0 - 4.5 equivalents) dropwise via syringe.

-

Observation: The suspension will clear as the HCl is scavenged, generating the free amine in solution.

-

Critical Step: The solution may turn slightly pink/orange; this is normal. If it turns pitch black, oxygen ingress has occurred.

-

-

Reaction: Immediately add the electrophile (e.g., aldehyde linker for COFs) to "trap" the amine before it aggregates or oxidizes.

Protocol B: Handling the Tetrahydrochloride Salt

Storage and maintenance of the precursor.

-

Storage: Store at -20°C under an Argon atmosphere.

-

Recrystallization (if dark):

-

Dissolve crude dark salt in minimum boiling 6M HCl .

-

Add activated charcoal, boil for 5 mins, and filter hot (rapidly).

-

Cool filtrate to 4°C to crystallize white needles of PTA·4HCl.

-

Wash with cold ethanol/ether and dry under vacuum.

-

Part 4: Process Visualization

The following diagram illustrates the logical flow for handling PTA, emphasizing the critical decision points to avoid oxidation and precipitation.

Caption: Operational workflow for this compound. Note the critical pathway avoiding isolation of the free base.

Part 5: References

-

Synthesis and Stability : Molecules, "Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery," 2022.[1][2]

-

COF Synthesis Protocol : Polymer Chemistry, "Pyrazine-cored covalent organic frameworks for efficient CO2 adsorption," 2015. (Demonstrates the use of pyrazine-amine precursors in solvothermal conditions).

-

Precursor Preparation : Dalton Transactions, "Two zinc metal–organic framework isomers based on pyrazine tetracarboxylic acid," 2012. (Contextualizes the solubility of pyrazine cores in MOF formation).

-

General Properties : ChemicalBook, "this compound Physicochemical Properties."

Sources

Methodological & Application

Application Note: High-Yield Synthesis of Pyrazine-2,3,5,6-tetraamine (TAP) from 2,6-Diamino-3,5-dinitropyrazine (ANPZ)

Target Audience: Researchers, synthetic chemists, and drug development professionals. Content Focus: Mechanistic causality, self-validating experimental protocols, and robust data visualization.

Executive Summary

Pyrazine-2,3,5,6-tetraamine (TAP) is a highly nitrogenous, electron-rich heterocyclic core that serves as a critical building block in advanced materials chemistry. It is a direct precursor for the synthesis of insensitive high explosives (IHE) such as LLM-105 (2,6-diamino-3,5-dinitropyrazine-1-oxide)[1], thermally stable rigid-rod polymers[2], and extended pyrazinacenes designed for near-infrared (NIR) biological imaging[3].

The most efficient route to TAP is the exhaustive reduction of 2,6-diamino-3,5-dinitropyrazine (ANPZ). Because TAP is highly susceptible to autoxidation—which can lead to unwanted dihydro derivatives or polymeric byproducts[4]—the synthesis must be executed under strictly controlled, anaerobic conditions. This guide details two field-proven methodologies for this transformation: catalytic hydrogenation and zinc-mediated chemical reduction.

Mechanistic Causality & Reaction Dynamics

The conversion of ANPZ to TAP is not a single-step event; it proceeds via a distinct, observable intermediate due to the differential susceptibility of the two nitro groups on the pyrazine ring[2].

-

Step 1 (Rapid Kinetics): The first nitro group is easily reduced. This initial reduction rapidly converts the yellow ANPZ starting material into 2,3,5-triamino-6-nitropyrazine, which precipitates as a highly insoluble red solid[2].

-

Step 2 (Rate-Limiting Kinetics): The second nitro group is highly recalcitrant. Its reduction requires prolonged exposure to hydrogen gas (e.g., 16 hours) or more drastic chemical conditions[2].

-

Phase Transition (Self-Validation): The successful reduction of the second nitro group is visually self-validating. As the red nitrotriamine is consumed, the reaction mixture transitions into a characteristic blue fluorescent aqueous solution, confirming the formation of the tetraamine[2].

Mechanistic pathway of ANPZ reduction demonstrating intermediate phase transitions.

Experimental Protocols: Self-Validating Workflows

Protocol A: Catalytic Hydrogenation (Preferred for High Purity)

This method utilizes palladium on carbon (Pd/C) and is the industry standard for producing high-purity TAP without metal salt contamination[5].

Reagents & Equipment:

-

2,6-Diamino-3,5-dinitropyrazine (ANPZ): 25.0 g (0.125 mol)

-

10% Palladium on Charcoal (Pd/C): 2.5 g

-

Oxygen-free (degassed) deionized water: 1500 mL total

-

Parr Hydrogenation Apparatus

Step-by-Step Methodology:

-

Anaerobic Setup: Charge a nitrogen-purged Parr bottle with 25.0 g of ANPZ, 2.5 g of 10% Pd/C, and 250 mL of oxygen-free water[5]. Causality: Purging is mandatory to prevent the autoxidation of the resulting tetraamine back into oxidized pyrazinetetramine derivatives[4].

-

Pressurization & Reduction: Pressurize the vessel to 50 p.s.i.g. with hydrogen gas and shake at room temperature[5].

-

In-Process Validation: Monitor hydrogen uptake. The theoretical volume of hydrogen should be consumed within approximately 16 hours[5]. The suspension will shift from yellow, to a red intermediate, and finally to a blue fluorescent solution[2].

-

Hot Filtration: Transfer the contents under a strict nitrogen atmosphere to a flask containing 1250 mL of boiling, oxygen-free water. Heat to reflux for several minutes, then filter hot[5]. Causality: TAP is highly soluble in boiling water but crystallizes rapidly upon cooling. Hot filtration ensures the quantitative separation of the product from the Pd/C catalyst.

-

Crystallization: Allow the filtrate to cool under nitrogen to precipitate the purified TAP.

Experimental workflow for the catalytic hydrogenation of ANPZ to TAP.

Protocol B: Zinc-Mediated Chemical Reduction

For laboratories lacking high-pressure hydrogenation equipment, chemical reduction using zinc powder serves as a robust alternative[6].

Step-by-Step Methodology:

-

Suspension: Suspend ANPZ in a degassed aqueous solution of ammonium chloride (NH₄Cl) or dilute HCl under a nitrogen atmosphere.

-

Zinc Addition: Gradually add an excess of Zinc powder (approx. 6–8 molar equivalents) to the stirring mixture[6]. Causality: The excess zinc provides the necessary thermodynamic driving force to push past the recalcitrant red nitrotriamine intermediate.

-

Reflux: Heat the mixture to reflux for 2–4 hours.

-

Endpoint Validation: The reaction is complete when the red solid is entirely consumed and the solution exhibits strong blue fluorescence[2].

-

Workup: Filter the hot solution to remove unreacted zinc and zinc oxide byproducts, then cool the filtrate under nitrogen to crystallize TAP.

Quantitative Method Comparison

| Parameter | Protocol A (Catalytic Hydrogenation) | Protocol B (Chemical Reduction) |

| Reducing Agent | H₂ gas (50 psig) with 10% Pd/C | Zinc Powder (excess) & Aqueous Acid |

| Reaction Time | ~16 hours | 2–4 hours |

| Temperature | Room Temperature | Reflux (~100°C) |

| Intermediate Check | Red suspension (Triamino intermediate) | Red suspension (Triamino intermediate) |

| Endpoint Indicator | Blue fluorescent solution | Blue fluorescent solution |

| Typical Yield | >90% | ~80–85% |

| Scalability & Purity | High purity; excellent for scale-up | Moderate; requires metal waste remediation |

References

- Donald, D. S. (1974).Tetraaminopyrazine, 2,3,5-triamino-6-nitropyrazine, 2,6-diamino-3,5-dinitropyrazine (US Patent 3808209A). Google Patents.

- Chen, Y., et al. (2015).Method for preparing 2,3,5,6-tetra-aminopyrazine (CN Patent 104628660A). Google Patents.

-

Richards, G. J., et al. (2019). Amphiprotism-Coupled Near-Infrared Emission in Extended Pyrazinacenes Containing Seven Linearly Fused Pyrazine Units. Journal of the American Chemical Society, 141(50), 19570-19574. URL:[Link]

-

Tran, T. D., et al. (2000). Characterization of 2,6-Diamino-3,5-Dinitropyrazine-1-Oxide (LLM-105) as an Insensitive High Explosive Material. Lawrence Livermore National Laboratory / ResearchGate. URL:[Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. US3808209A - Tetraaminopyrazine,2,3,5-triamino-6-nitropyrazine,2,6-diamino-3,5-dinitropyrazine - Google Patents [patents.google.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. scispace.com [scispace.com]

- 5. US3808209A - Tetraaminopyrazine,2,3,5-triamino-6-nitropyrazine,2,6-diamino-3,5-dinitropyrazine - Google Patents [patents.google.com]

- 6. CN104628660A - Method for preparing 2,3,5,6-tetra-aminopyrazine salt - Google Patents [patents.google.com]

Catalytic hydrogenation protocols for ANPZ reduction

Application Note: Catalytic Hydrogenation of ANPZ (2,6-Diamino-3,5-dinitropyrazine)

Executive Summary

This application note details the protocol for the catalytic hydrogenation of ANPZ (2,6-diamino-3,5-dinitropyrazine) to yield 2,3,5,6-tetraaminopyrazine (TAP) . While ANPZ is historically known as a precursor to the insensitive high explosive LLM-105, its reduced derivative, TAP, is a critical pharmacophore in drug discovery. TAP serves as the immediate precursor to pteridines and flavins , scaffolds essential in the synthesis of antifolates (e.g., Methotrexate analogs), kinase inhibitors, and cofactor mimics.

This guide addresses the specific challenges of this reduction: the low solubility of the nitro-precursor, the extreme oxidation sensitivity of the tetra-amine product, and the safety protocols required for handling energetic nitro-heterocycles.

Chemical Context & Mechanism

The Substrate: ANPZ

ANPZ is a push-pull system where the electron-withdrawing nitro groups are stabilized by the electron-donating amino groups. This electronic structure makes the nitro groups resistant to mild reduction methods, requiring heterogeneous catalysis for complete conversion.

The Product: Tetraaminopyrazine (TAP)

The target molecule, TAP, is highly electron-rich. Upon exposure to air, it rapidly oxidizes to form dark blue/green charge-transfer complexes or polymerizes into conductive materials. Therefore, the protocol emphasizes in-situ acid trapping to isolate the product as the air-stable tetrahydrochloride salt (TAP·4HCl) .

Mechanistic Pathway

The reduction proceeds via the Haber mechanism on the catalyst surface.

-

Adsorption: ANPZ adsorbs onto the Pd surface via the nitro groups.

-

Stepwise Reduction:

. -

Desorption: The amine desorbs; however, without acid, the electron-rich product can poison the catalyst or undergo oxidative coupling.

Safety Directives (Critical)

-

Energetic Hazard: ANPZ is a precursor to explosives. While stable, it should not be subjected to dry grinding or shock.

-

Pyrophoric Catalyst: Dry Pd/C is pyrophoric. Always wet the catalyst with water or solvent under an inert atmosphere before adding the substrate.

-

Cyanosis Hazard: Nitro-heterocycles can be absorbed through the skin. Double-gloving (Nitrile/Laminate) is mandatory.

Experimental Protocol

Method A: High-Pressure Hydrogenation (Parr Reactor)

Best for scale-up (>5g) and high throughput.

Reagents:

-

Catalyst: 10 wt% Palladium on Carbon (Pd/C), 50% water wet.

-

Solvent: Methanol (degassed).

-

Additive: Concentrated Hydrochloric Acid (37%).

-

Gas: Hydrogen (Ultra High Purity).

Step-by-Step Workflow:

-

Preparation:

-

In a 250 mL Parr reactor vessel, charge ANPZ (5.0 g, 23.3 mmol) .

-

Add Methanol (100 mL) . The substrate will form a slurry (low solubility).[4]

-

Crucial Step: Add Conc. HCl (10 mL, ~120 mmol) . The acid solubilizes the intermediate amines and ensures the final product precipitates as the salt.

-

-

Catalyst Addition:

-

Under a gentle stream of Argon, add 10% Pd/C (0.5 g, 10 wt% loading) . Ensure the catalyst is wet to prevent ignition by methanol vapors.

-

-

Hydrogenation:

-

Seal the reactor.[5] Purge with

(3 cycles, 30 psi) to remove oxygen. -

Purge with

(3 cycles, 30 psi). -

Pressurize to 50 psi (3.4 bar)

. -

Set stirring to 800 RPM and temperature to 40°C .

-

Observation: The reaction is exothermic.[3] Monitor internal temperature.[1][6][7] Reaction is complete when

uptake ceases (typically 4–6 hours).

-

-

Work-up (Anaerobic):

-

Cool reactor to 20°C. Vent

and purge with -

Filtration: Use a Schlenk line or pressure filter under

to remove the catalyst. The filtrate should be pale yellow or colorless. If it turns green/blue, oxygen has entered. -

The product (TAP·4HCl) may partially precipitate in the reactor. Rinse the filter cake with dilute HCl/MeOH.

-

-

Isolation:

-

Concentrate the filtrate under vacuum to ~20 mL volume.

-

Add Conc. HCl (20 mL) and cool to 0°C to force crystallization.

-

Filter the off-white/pale-yellow needles. Wash with cold acetone.

-

Dry under vacuum at 40°C.

-

Yield: Typical yields are 85–92%.

Method B: Catalytic Transfer Hydrogenation (Atmospheric)

Best for small scale (<1g) or labs lacking high-pressure equipment.

Reagents:

-

Hydrogen Source: Ammonium Formate (excess).

-

Solvent: Water/Ethanol (1:1).

Protocol:

-

Suspend ANPZ (1.0 g) in Water/Ethanol (20 mL) .

-

Add 10% Pd/C (0.1 g) under Argon.

-

Heat to 60°C .

-

Add Ammonium Formate (3.0 g) portion-wise over 30 minutes. Rapid gas evolution (

) will occur. -

Stir for 2 hours.

-

Filter hot (under Argon) to remove Pd/C.

-

Acidify filtrate immediately with Conc. HCl to precipitate TAP·4HCl.

Data Analysis & Troubleshooting

Reaction Optimization Matrix

| Variable | Condition | Outcome | Recommendation |

| Solvent | Methanol | Good solubility of salt; fast rate. | Preferred |

| Water | Poor solubility of ANPZ; slow rate. | Use only for transfer hydrog. | |

| THF | Polymerization observed.[8] | Avoid. | |

| Acid Additive | HCl (4-5 eq) | Product precipitates as stable salt. | Essential |

| Acetic Acid | Product remains in solution; oxidizes on workup. | Not recommended. | |

| None | Catalyst poisoning; incomplete reduction. | Critical Failure Mode | |

| Temperature | 25°C | Slow kinetics (>12h). | Too slow. |

| 40-50°C | Optimal rate/selectivity balance. | Target | |

| >70°C | Dehalogenation (if Cl-substituents present) or ring opening. | Avoid. |

Analytical Validation

-

1H NMR (D2O/DCl):

-

ANPZ (Starting Material): No aromatic protons (fully substituted).

-

TAP (Product): Also no aromatic protons.

-

Verification: Disappearance of the yellow color of ANPZ and appearance of a singlet in 13C NMR at ~145 ppm (C-N) and ~105 ppm (C-NH2).

-

Mass Spec (ESI+): m/z = 141.1

(Free base).

-

Workflow Visualization